molecular formula C6H12BrZn- B11756999 Zinc, bromohexyl-(9CI)

Zinc, bromohexyl-(9CI)

Cat. No.: B11756999
M. Wt: 229.4 g/mol
InChI Key: HEKWQRVGCHJICO-UHFFFAOYSA-N
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Description

Zinc, bromohexyl-(9CI) is a chemical compound with the molecular formula C6H12BrZn. It is also known as 1-hexylzinc bromide. This organozinc compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc, bromohexyl-(9CI) can be synthesized through the reaction of hexyl bromide with zinc in the presence of a catalyst. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C6H13Br+ZnC6H12BrZn\text{C}_6\text{H}_{13}\text{Br} + \text{Zn} \rightarrow \text{C}_6\text{H}_{12}\text{BrZn} C6​H13​Br+Zn→C6​H12​BrZn

Industrial Production Methods

Industrial production of zinc, bromohexyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Zinc, bromohexyl-(9CI) undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are typically used to maintain the reactivity of the compound.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product is typically a new carbon-carbon bond formed between the hexyl group and the organic halide.

Scientific Research Applications

Zinc, bromohexyl-(9CI) has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functional materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of zinc, bromohexyl-(9CI) involves the formation of organozinc intermediates that can undergo various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Zinc, bromomethyl-(9CI): Similar in structure but with a shorter carbon chain.

    Zinc, bromopropyl-(9CI): Similar in structure but with a three-carbon chain.

    Zinc, bromobutyl-(9CI): Similar in structure but with a four-carbon chain.

Uniqueness

Zinc, bromohexyl-(9CI) is unique due to its six-carbon chain, which provides different reactivity and properties compared to shorter-chain analogs. This makes it particularly useful in the synthesis of longer-chain organic molecules and materials.

Properties

Molecular Formula

C6H12BrZn-

Molecular Weight

229.4 g/mol

IUPAC Name

1-bromohexane;zinc

InChI

InChI=1S/C6H12Br.Zn/c1-2-3-4-5-6-7;/h1-6H2;/q-1;

InChI Key

HEKWQRVGCHJICO-UHFFFAOYSA-N

Canonical SMILES

[CH2-]CCCCCBr.[Zn]

Origin of Product

United States

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